

Spectroscopic Profile of 2-Aminoheptanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminoheptanoic acid

Cat. No.: B556007

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-aminoheptanoic acid** ($C_7H_{15}NO_2$), a non-proteinogenic α -amino acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2-aminoheptanoic acid** in solution. The following tables summarize the predicted proton (1H) and carbon-13 (^{13}C) NMR data.

1H NMR Spectral Data

The predicted 1H NMR spectrum of **2-aminoheptanoic acid** in deuterium oxide (D_2O) reveals distinct signals corresponding to the different protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.75	Triplet	1H	α -CH
~1.85	Multiplet	2H	β -CH ₂
~1.30-1.40	Multiplet	6H	γ -CH ₂ , δ -CH ₂ , ε -CH ₂
~0.90	Triplet	3H	ζ -CH ₃

Data is predicted for a sample in D₂O. Chemical shifts are referenced to an internal standard.

¹³C NMR Spectral Data

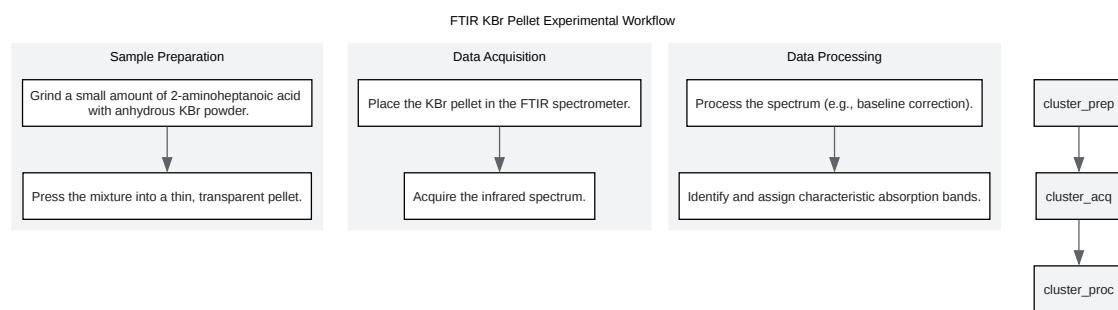
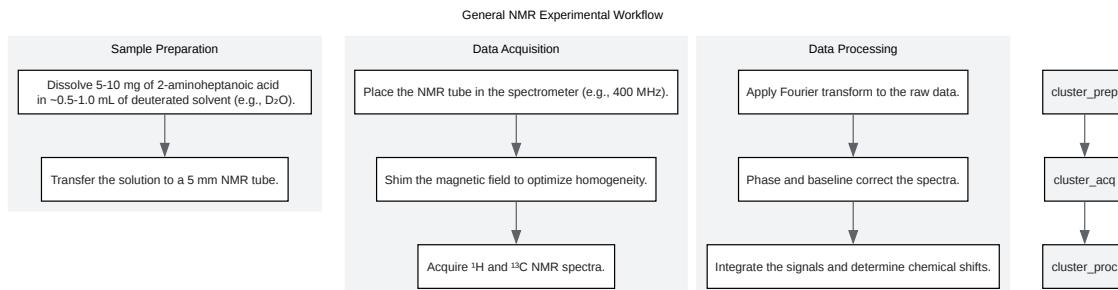
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

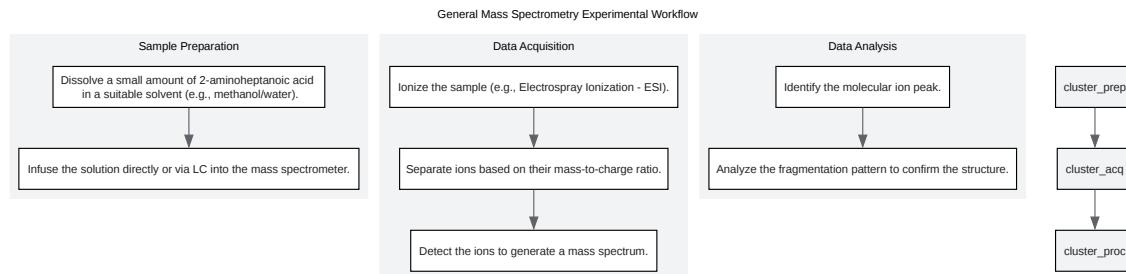
Chemical Shift (δ) ppm	Assignment
~175	C=O (Carboxyl)
~56	α -C
~32	β -C
~31	γ -C
~28	δ -C
~22	ε -C
~14	ζ -C

Data is predicted for a sample in D₂O.

Experimental Protocol for NMR Spectroscopy

A general workflow for acquiring NMR spectra of amino acids is depicted below.





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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminoheptanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b556007#spectroscopic-data-of-2-aminoheptanoic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b556007#spectroscopic-data-of-2-aminoheptanoic-acid-nmr-ir-ms)

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